molecular formula C9H8N4S B11897099 2-Amino-1,8-naphthyridine-3-carbothioamide CAS No. 60467-81-4

2-Amino-1,8-naphthyridine-3-carbothioamide

Katalognummer: B11897099
CAS-Nummer: 60467-81-4
Molekulargewicht: 204.25 g/mol
InChI-Schlüssel: KLFIFHJJGNHINM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1,8-naphthyridine-3-carbothioamide is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes an amino group at the second position, a naphthyridine ring, and a carbothioamide group at the third position. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,8-naphthyridine-3-carbothioamide can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Industrial Production Methods: Industrial production of this compound typically involves the use of multicomponent reactions. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) can efficiently generate trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-1,8-naphthyridine-3-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.

    Substitution: The amino and carbothioamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed: The major products formed from these reactions include various naphthyridine derivatives with modified functional groups, which can be tailored for specific applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

2-Amino-1,8-naphthyridine-3-carbothioamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Amino-1,8-naphthyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-1,8-naphthyridine-3-carbonitrile
  • 1,6-Naphthyridin-2-amine
  • 6-Bromo-1,8-naphthyridin-2-amine
  • 2-Methyl-1,8-naphthyridine

Comparison: Compared to these similar compounds, 2-Amino-1,8-naphthyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential for diverse applications. The carbothioamide group enhances the compound’s ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .

Eigenschaften

CAS-Nummer

60467-81-4

Molekularformel

C9H8N4S

Molekulargewicht

204.25 g/mol

IUPAC-Name

2-amino-1,8-naphthyridine-3-carbothioamide

InChI

InChI=1S/C9H8N4S/c10-7-6(8(11)14)4-5-2-1-3-12-9(5)13-7/h1-4H,(H2,11,14)(H2,10,12,13)

InChI-Schlüssel

KLFIFHJJGNHINM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.